molecular formula C9H9BrF2MgO B14899896 (4,5-Difluoro-2-i-propyloxyphenyl)magnesium bromide

(4,5-Difluoro-2-i-propyloxyphenyl)magnesium bromide

Cat. No.: B14899896
M. Wt: 275.37 g/mol
InChI Key: PMBYMEDCMBEJHM-UHFFFAOYSA-M
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Description

(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds that are highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various organic molecules due to its reactivity and the presence of fluorine atoms, which can impart unique properties to the resulting products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-iso-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Tetrahydrofuran.

    Atmosphere: Inert gas (nitrogen or argon).

Industrial Production Methods

On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control.

    Continuous addition: Of magnesium and the bromobenzene derivative to control the reaction rate.

    Purification: The resulting Grignard reagent is often purified by distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: To carbonyl compounds, forming alcohols.

    Substitution Reactions: With halides or other electrophiles.

    Coupling Reactions: Such as the Kumada coupling, where it reacts with aryl or vinyl halides in the presence of a nickel or palladium catalyst.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl or aryl halides.

    Catalysts: Nickel or palladium for coupling reactions.

    Solvents: Tetrahydrofuran, diethyl ether.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions with halides.

Scientific Research Applications

(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a building block for complex organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Materials Science: For the preparation of fluorinated polymers and materials with unique properties.

    Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The presence of fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved include:

    Carbonyl Compounds: The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate that collapses to form an alcohol.

    Electrophiles: The reagent can displace halides or other leaving groups in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-iso-propyloxy-2-methylphenyl)magnesium bromide
  • (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide

Uniqueness

(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is unique due to the specific positioning of the fluorine atoms and the iso-propyloxy group, which can impart distinct reactivity and selectivity in chemical reactions. The presence of fluorine atoms can also enhance the stability and lipophilicity of the resulting products, making this compound particularly valuable in pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H9BrF2MgO

Molecular Weight

275.37 g/mol

IUPAC Name

magnesium;1,2-difluoro-4-propan-2-yloxybenzene-5-ide;bromide

InChI

InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

PMBYMEDCMBEJHM-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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